molecular formula C10H7N3S B6271718 4-amino-2-phenyl-1,3-thiazole-5-carbonitrile CAS No. 13820-17-2

4-amino-2-phenyl-1,3-thiazole-5-carbonitrile

Cat. No.: B6271718
CAS No.: 13820-17-2
M. Wt: 201.2
InChI Key:
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Description

4-amino-2-phenyl-1,3-thiazole-5-carbonitrile is a heterocyclic compound containing sulfur and nitrogen atoms within its thiazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-phenyl-1,3-thiazole-5-carbonitrile typically involves the reaction of α-halo carbonyl compounds with thioureas or thioamides. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-halo ketones with thiourea under basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as ammonium 12-molybdophosphate or silica chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-amino-2-phenyl-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

4-amino-2-phenyl-1,3-thiazole-5-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-amino-2-phenyl-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it can bind to DNA and inhibit the activity of topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in its potential anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-amino-4-phenylthiazole: Similar structure but lacks the carbonitrile group.

    4-amino-2-phenylthiazole: Similar structure but lacks the carbonitrile group.

    2-phenyl-1,3-thiazole-5-carbonitrile: Similar structure but lacks the amino group.

Uniqueness

4-amino-2-phenyl-1,3-thiazole-5-carbonitrile is unique due to the presence of both the amino and carbonitrile groups, which contribute to its distinct chemical reactivity and biological activity.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-amino-2-phenyl-1,3-thiazole-5-carbonitrile involves the reaction of 2-phenyl-1,3-thiazole-5-carboxylic acid with thionyl chloride to form 2-phenyl-1,3-thiazole-5-carbonyl chloride. This intermediate is then reacted with ammonia and sodium cyanide to yield the final product.", "Starting Materials": [ "2-phenyl-1,3-thiazole-5-carboxylic acid", "thionyl chloride", "ammonia", "sodium cyanide" ], "Reaction": [ "Step 1: React 2-phenyl-1,3-thiazole-5-carboxylic acid with thionyl chloride in the presence of a catalyst such as DMF or pyridine to form 2-phenyl-1,3-thiazole-5-carbonyl chloride.", "Step 2: Add ammonia and sodium cyanide to the reaction mixture and heat under reflux to yield 4-amino-2-phenyl-1,3-thiazole-5-carbonitrile.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS No.

13820-17-2

Molecular Formula

C10H7N3S

Molecular Weight

201.2

Purity

95

Origin of Product

United States

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